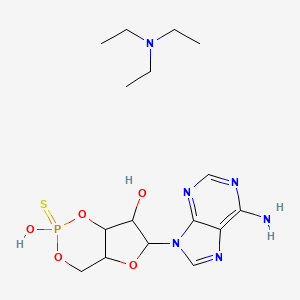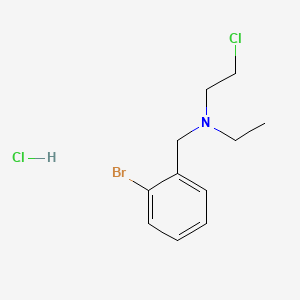
DSP-4 Hydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DSP-4-Neurotoxin (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die funktionelle Rolle des noradrenergen Systems im Gehirn zu untersuchen, indem noradrenerge Neuronen selektiv abgebaut werden.
Neurodegenerative Erkrankungen: Es modelliert frühe Veränderungen im Locus coeruleus-Noradrenalin-System, die für die Alzheimer-Krankheit und die Parkinson-Krankheit relevant sind.
Verhaltensstudien: Es wird verwendet, um die Auswirkungen des Abbaus noradrenerger Neuronen auf das Verhalten zu untersuchen, einschließlich Angst und Schlafstörungen.
5. Wirkmechanismus
DSP-4-Neurotoxin (Hydrochlorid) übt seine Wirkung aus, indem es selektiv noradrenerge Projektionen aus dem Locus coeruleus schädigt . Es unterliegt einer intramolekularen Cyclisierung unter Bildung eines Aziridiniumions, das sich in noradrenergen Nervenendungen anreichert und mit Zellkomponenten reagiert, was zur Degeneration der Nervenendungen führt . Es hemmt die Noradrenalin-Wiederaufnahme, stimuliert die Noradrenalin-Freisetzung und erhöht die Noradrenalin-Umsatzrate .
Wirkmechanismus
Target of Action
DSP-4 hydrochloride, also known as DSP-4 or N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride, is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It targets the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into the presynaptic neuron .
Mode of Action
DSP-4 hydrochloride readily passes the blood-brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals . DSP-4 is also an irreversible inhibitor of the noradrenaline transporter .
Biochemical Pathways
The neurotoxic effect of DSP-4 hydrochloride is characterized by a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus . The tissue level of noradrenaline is reduced to 10–30% of the normal value . The extraneuronal concentration is, on the other hand, increased due to inflow from non-lesioned regions .
Pharmacokinetics
It is known that dsp-4 hydrochloride readily crosses the blood-brain barrier , suggesting that it has good bioavailability in the central nervous system.
Result of Action
The result of DSP-4 hydrochloride action is a selective damage to the locus coeruleus noradrenergic system, characterized by a rapid and long-lasting loss of noradrenaline . This leads to a pronounced decrease in noradrenaline levels in the cerebral cortex, hippocampus, spinal cord, and cerebellum .
Action Environment
The action of DSP-4 hydrochloride can be influenced by various factors. For instance, the neurotoxic effect of DSP-4 is counteracted by pretreatment with noradrenaline uptake inhibitors (e.g., desipramine) . Additionally, the age of the rat at the time of DSP-4 injection is important in determining the nature of the long-term changes in the noradrenergic system .
Biochemische Analyse
Biochemical Properties
DSP-4 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the uptake of noradrenaline (norepinephrine) in brain slices in vitro . This compound interacts with the noradrenaline transporter (NET), leading to the accumulation of DSP-4 hydrochloride within noradrenergic nerve terminals . The interaction results in the formation of a reactive aziridinium ion, which subsequently reacts with vital cellular components, causing the destruction of noradrenergic terminals . Additionally, DSP-4 hydrochloride has been shown to inhibit the enzyme dopamine-β-hydroxylase, which is involved in the synthesis of noradrenaline .
Cellular Effects
DSP-4 hydrochloride exerts profound effects on various types of cells and cellular processes. In noradrenergic neurons, DSP-4 hydrochloride causes a rapid and long-lasting depletion of noradrenaline levels . This depletion is accompanied by a decrease in dopamine-β-hydroxylase activity and immunoreactivity in regions innervated by the locus coeruleus . The compound also affects cell signaling pathways by inhibiting the reuptake of noradrenaline, leading to increased extracellular concentrations of this neurotransmitter . Furthermore, DSP-4 hydrochloride has been shown to influence gene expression and cellular metabolism by altering the turnover rate of noradrenaline .
Molecular Mechanism
The molecular mechanism of DSP-4 hydrochloride involves its conversion to a reactive aziridinium ion within noradrenergic nerve terminals . This ion interacts with the noradrenaline transporter (NET), leading to the irreversible inhibition of noradrenaline reuptake . The aziridinium ion also alkylates various neuronal structures, causing the degeneration of noradrenergic terminals . Additionally, DSP-4 hydrochloride stimulates the release of noradrenaline and increases its turnover rate in certain brain regions . These molecular interactions result in the selective neurotoxicity of DSP-4 hydrochloride towards noradrenergic neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DSP-4 hydrochloride change over time. Initially, DSP-4 hydrochloride causes a rapid depletion of noradrenaline levels, which is followed by a slower decrease in dopamine-β-hydroxylase activity . The compound’s neurotoxic effects are long-lasting, but not permanent, as regeneration of noradrenergic nerve terminals has been observed several months after treatment . DSP-4 hydrochloride is also known to induce permanent noradrenaline denervation in certain brain regions when administered to newborn rats . The stability and degradation of DSP-4 hydrochloride in laboratory settings are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of DSP-4 hydrochloride vary with different dosages in animal models. At lower doses, DSP-4 hydrochloride selectively targets noradrenergic neurons, causing a significant reduction in noradrenaline levels . Higher doses of DSP-4 hydrochloride result in more extensive neurotoxicity, affecting not only noradrenergic neurons but also slightly reducing the levels of serotonin and dopamine . Toxic or adverse effects, such as decapitation seizures, have been observed at the highest doses of DSP-4 hydrochloride . The compound’s selectivity for the locus coeruleus system makes it a valuable tool for studying the functional role of noradrenergic neurons in the brain .
Metabolic Pathways
DSP-4 hydrochloride is involved in metabolic pathways that affect noradrenaline synthesis and turnover. The compound inhibits the enzyme dopamine-β-hydroxylase, which is responsible for converting dopamine to noradrenaline . This inhibition leads to a decrease in noradrenaline synthesis and an increase in dopamine levels . DSP-4 hydrochloride also stimulates the release of noradrenaline and increases its turnover rate, resulting in altered metabolic flux and changes in metabolite levels . These metabolic effects contribute to the compound’s neurotoxic properties and its ability to selectively target noradrenergic neurons .
Transport and Distribution
DSP-4 hydrochloride is transported and distributed within cells and tissues through the noradrenaline transporter (NET) . Once inside the noradrenergic nerve terminals, DSP-4 hydrochloride is converted to a reactive aziridinium ion, which accumulates and exerts its neurotoxic effects . The compound’s ability to cross the blood-brain barrier allows it to selectively target central noradrenergic neurons . DSP-4 hydrochloride’s distribution within the brain is primarily localized to regions innervated by the locus coeruleus, such as the cerebral cortex, hippocampus, and cerebellum .
Subcellular Localization
The subcellular localization of DSP-4 hydrochloride is primarily within noradrenergic nerve terminals . The compound’s reactive aziridinium ion interacts with various neuronal structures, leading to the degeneration of noradrenergic terminals . DSP-4 hydrochloride’s activity and function are influenced by its localization within these terminals, as well as by post-translational modifications that direct it to specific compartments or organelles . The compound’s selective targeting of noradrenergic neurons makes it a valuable tool for studying the subcellular mechanisms underlying noradrenergic neurotoxicity .
Vorbereitungsmethoden
Neurotoxin DSP 4 (hydrochloride) was first synthesized in 1962 as part of a series of tertiary haloalkylamines related to the noradrenergic neuron blocking compound bretylium . The synthesis involves the reaction of N-ethyl-2-bromobenzylamine with 2-chloroethylamine hydrochloride. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the reaction . Industrial production methods are similar but scaled up to produce larger quantities of the compound.
Analyse Chemischer Reaktionen
DSP-4-Neurotoxin (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Cyclisierung: Es cyclisiert unter Bildung eines reaktiven Aziridiniumderivats, das sich in noradrenergen Nervenendungen anreichert.
Alkylierung: Das Aziridiniumion reagiert mit lebenswichtigen Zellkomponenten, was zur Degeneration der Nervenendungen führt.
Hemmung: Es wirkt als irreversibler Inhibitor des Noradrenalintransporters.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Lösungsmittel wie DMSO und Basen, um den Cyclisierungsprozess zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das Aziridiniumion und die abgebauten Nervenendungen.
Vergleich Mit ähnlichen Verbindungen
DSP-4-Neurotoxin (Hydrochlorid) ist einzigartig in seiner Selektivität für das noradrenerge System des Locus coeruleus. Ähnliche Verbindungen umfassen:
Bretylium: Eine noradrenerge Neuronenblockverbindung, die mit DSP 4 verwandt ist.
Xylamine: Eine weitere Verbindung, die eine ähnliche Cyclisierung wie DSP 4 durchläuft.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und spezifischen Anwendungen in der Forschung.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRNRRNYOULND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017240 | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40616-75-9 | |
| Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


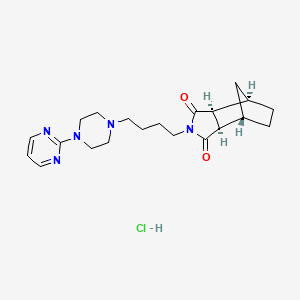
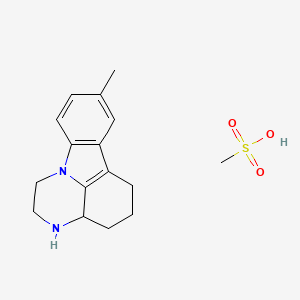

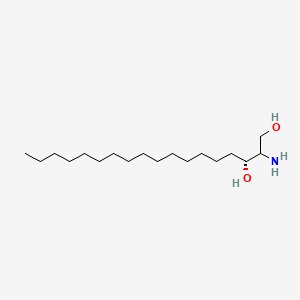

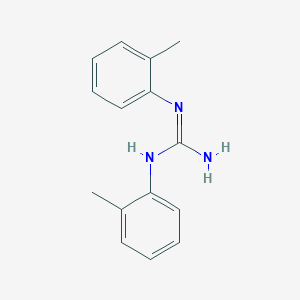
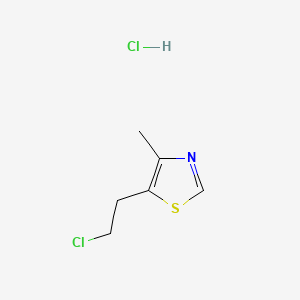
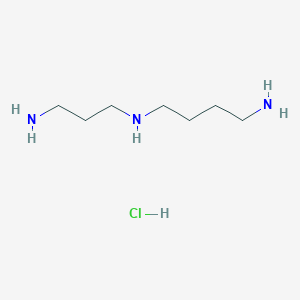
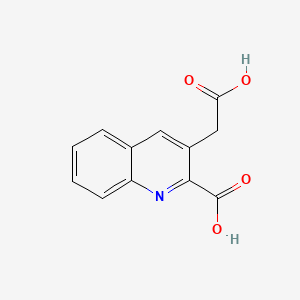
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)
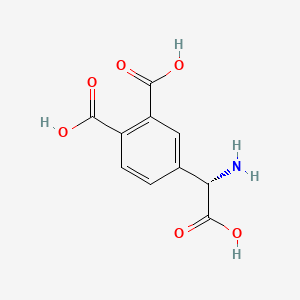
![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)
